9-Oxo-9H-thioxanthene-3-carboxamide 10,10-dioxide chemical properties
9-Oxo-9H-thioxanthene-3-carboxamide 10,10-dioxide chemical properties
An In-Depth Technical Guide to 9-Oxo-9H-thioxanthene-3-carboxamide 10,10-dioxide: Properties, Synthesis, and Applications
Introduction to the Thioxanthenone S,S-Dioxide Scaffold
The tricyclic thioxanthen-9-one 10,10-dioxide scaffold is a prominent heterocyclic system in the fields of medicinal chemistry and materials science. As a bioisostere of the naturally occurring xanthones, this structure has been the foundation for compounds exhibiting a wide range of biological activities, including antitumor, anti-allergic, and monoamine oxidase (MAO) inhibitory properties[1][2]. The introduction of a strongly electron-deficient sulfone group (SO₂) significantly modulates the electronic properties of the xanthene core, influencing both its biological interactions and its photophysical characteristics[3].
This guide provides a comprehensive technical overview of a specific derivative, 9-Oxo-9H-thioxanthene-3-carboxamide 10,10-dioxide . We will delve into its chemical and physical properties, provide detailed protocols for its synthesis and characterization, and explore its known and potential applications for researchers, scientists, and professionals in drug development. The focus is on providing not just procedural steps, but the scientific rationale behind them, ensuring a self-validating and authoritative resource.
Physicochemical Properties
The inherent properties of a compound dictate its behavior in both chemical and biological systems. While extensive experimental data for this specific carboxamide is not broadly published, we can infer key characteristics from its structure and data available for its immediate precursor, 9-Oxo-9H-thioxanthene-3-carboxylic acid 10,10-dioxide.
Core Structure and Computed Properties
The core structure consists of a dibenzo-thiopyran ring system featuring a ketone at position 9 and a sulfone at position 10. The carboxamide functional group is located at position 3.
Caption: Core scaffold and key functional groups.
The following table summarizes key computed properties for the parent carboxylic acid, which serve as a baseline for the target carboxamide.
| Property | Value (for Carboxylic Acid Precursor) | Reference | Rationale for Carboxamide Derivative |
| Molecular Formula | C₁₄H₈O₅S | [4] | C₁₄H₉NO₄S (for the primary amide) |
| Molecular Weight | 288.28 g/mol | [4] | 287.29 g/mol (for the primary amide) |
| XLogP3 | 2.7 | [4][5] | Expected to be similar or slightly lower due to the amide group. |
| Hydrogen Bond Donor Count | 1 | [4] | Increases to 2 (for the primary amide), enhancing potential biological interactions. |
| Hydrogen Bond Acceptor Count | 5 | [4] | Remains at 4, as the amide carbonyl replaces the carboxylic acid carbonyl. |
Experimental Determination of Physicochemical Properties
Trustworthiness through Validation: The following protocols are designed to be self-validating by providing clear endpoints and checks for accuracy.
Protocol 2.2.1: Solubility Assessment
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Expertise & Rationale: Determining solubility is critical for selecting appropriate solvents for synthesis, purification, and biological assays. A range of solvents is used to build a comprehensive polarity profile.
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Methodology:
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Weigh approximately 1 mg of the compound into separate, labeled 1.5 mL microcentrifuge tubes.
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To each tube, add 100 µL of a test solvent (e.g., Water, PBS, Ethanol, Methanol, DMSO, Dichloromethane, Ethyl Acetate). This creates an initial concentration of ~10 mg/mL.
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Vortex each tube vigorously for 1 minute.
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Visually inspect for undissolved solid against a dark background. If fully dissolved, the compound is soluble at ≥10 mg/mL.
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If solid remains, add another 900 µL of the same solvent to reach a concentration of ~1 mg/mL and repeat vortexing.
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Record solubility as "Soluble," "Sparingly Soluble," or "Insoluble" at the tested concentrations.
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Validation: Results are validated by visual inspection. For borderline cases, centrifugation can be used to pellet any undissolved material for clearer observation.
Synthesis and Characterization
The most direct route to 9-Oxo-9H-thioxanthene-3-carboxamide 10,10-dioxide involves the amidation of its commercially available carboxylic acid precursor[1].
Synthetic Strategy: Amide Coupling
Expertise & Rationale: While conversion of the carboxylic acid to an acid chloride is a classic method, modern peptide coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) are often preferred[1]. These reagents offer milder reaction conditions, reduce side reactions, and simplify purification, leading to higher crude yields and purity. The use of a non-nucleophilic base like DIPEA (Diisopropylethylamine) is crucial to activate the carboxylic acid and neutralize the generated acids without competing in the reaction.
Caption: General workflow for amide coupling synthesis.
Detailed Synthesis Protocol
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Methodology (Based on[1]):
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To a solution of 9-oxo-9H-thioxanthene-3-carboxylic acid 10,10-dioxide (1.0 equiv.) in an anhydrous solvent like Dichloromethane (CH₂Cl₂) is added the amine source (1.1 equiv.).
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Add the coupling reagent, HBTU (1.1 equiv.), to the mixture.
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Add DIPEA (5.0 equiv.) dropwise while stirring. The high equivalency of the base ensures the reaction environment remains basic.
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Allow the reaction to stir at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
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Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography if necessary.
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Validation: The success of the synthesis is validated through characterization of the final product to confirm its identity and purity.
Structural Characterization Protocols
Protocol 3.3.1: NMR Spectroscopy
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Expertise & Rationale: Nuclear Magnetic Resonance (NMR) is the most powerful tool for unambiguous structure elucidation. ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR confirms the carbon skeleton.
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Methodology:
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Dissolve 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as the amide protons are more likely to be visible).
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Transfer the solution to an NMR tube.
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Acquire ¹H and ¹³C spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
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Expected Signals:
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¹H NMR: Aromatic protons will appear in the downfield region (~7.5-8.5 ppm). The two amide protons (for a primary amide) will likely appear as a broad singlet further downfield.
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¹³C NMR: Aromatic carbons will appear between ~120-140 ppm. The carbonyl carbons (ketone and amide) will be significantly downfield (>160 ppm).
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Protocol 3.3.2: Mass Spectrometry (LC-MS)
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Expertise & Rationale: LC-MS provides two critical pieces of data: the retention time from the liquid chromatography (LC), which indicates purity, and the mass-to-charge ratio (m/z) from the mass spectrometer (MS), which confirms the molecular weight of the compound.
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Methodology:
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Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
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Inject a small volume (1-5 µL) into an LC-MS system equipped with a C18 column.
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Run a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid).
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Analyze the resulting chromatogram for a single major peak and the corresponding mass spectrum for the expected [M+H]⁺ ion.
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Validation: A single, sharp peak in the chromatogram coupled with a mass spectrum showing the correct molecular ion peak confirms both high purity and correct identity.
Biological and Technical Applications
The thioxanthen-9-one 10,10-dioxide scaffold is a "privileged structure" in drug discovery, and the 3-carboxamide derivative is of particular interest.
Potential in Drug Discovery
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Monoamine Oxidase (MAO) Inhibition: Substituted carboxamides at the 3-position of the thioxanthen-9-one 10,10-dioxide core have been specifically reported as selective inhibitors of MAOs, which are important targets in neurodegenerative and psychiatric disorders[1].
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Screening against Other Targets: In one study, libraries of these compounds were screened for activity against the Hepatitis C virus and for inhibition of the BRCT-BACH1 protein-protein interaction, though no significant activity was observed in those particular assays[1][6]. This highlights the importance of targeted screening for this scaffold.
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TASK-1 Channel Inhibition: A closely related compound, 9,10,10-trioxo-N-(2-phenylphenyl)thioxanthene-3-carboxamide, was identified as a novel inhibitor of the TASK-1 potassium channel[7]. TASK-1 channels are implicated in respiratory control and in circumventing apoptosis in some cancer cells, making this a highly promising therapeutic avenue for the title compound to be investigated[7].
Caption: Potential biological targets for the compound class.
Potential in Materials Science
The parent thioxanthone 10,10-dioxide heterocycles have been utilized as acceptor units in the development of materials for organic electronics, such as Thermally Activated Delayed Fluorescence (TADF) emitters for Organic Light-Emitting Diodes (OLEDs)[3]. The strong electron-withdrawing nature of the sulfone group is key to these properties. While the 3-carboxamide derivative has not been specifically explored in this context, its synthesis from a common intermediate suggests that functionalization at this position could be used to tune the electronic and material properties for such applications.
Conclusion
9-Oxo-9H-thioxanthene-3-carboxamide 10,10-dioxide is a derivative of a versatile and biologically significant scaffold. It is readily synthesized from a commercially available precursor via robust and high-yielding amide coupling reactions. While its full biological profile is still under exploration, strong precedent in the literature points toward its potential as an inhibitor of therapeutically relevant targets like monoamine oxidases and TASK-1 potassium channels. The detailed protocols for synthesis and characterization provided herein offer a validated framework for researchers to produce and study this compound, enabling further investigation into its promising role in drug discovery and potentially materials science.
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KU124 (9,10,10-trioxo-N-(2-phenylphenyl)thioxanthene-3-carboxamide) as a novel inhibitor of TASK-1. (2024). Frontiers in Pharmacology. [Link]
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